![molecular formula C9H19NO2 B1462860 N-Ethyl-N-(3-hydroxypropyl)butanamide CAS No. 200061-58-1](/img/structure/B1462860.png)
N-Ethyl-N-(3-hydroxypropyl)butanamide
Overview
Description
N-Ethyl-N-(3-hydroxypropyl)butanamide is a chemical compound with the molecular formula C9H19NO2 and a molar mass of 173.25 g/mol It is known for its unique structure, which includes an ethyl group, a hydroxypropyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-hydroxypropyl)butanamide typically involves the reaction of butanamide with ethylamine and 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-hydroxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethyl and hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of N-Ethyl-N-(3-oxopropyl)butanamide.
Reduction: Formation of N-Ethyl-N-(3-hydroxypropyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(3-hydroxypropyl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-hydroxypropyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethylbutyramide: Similar structure but lacks the hydroxypropyl group.
N-(3-Hydroxypropyl)butanamide: Similar structure but lacks the ethyl group.
N-Ethyl-N-(2-hydroxyethyl)butanamide: Similar structure but with a different hydroxyalkyl group.
Uniqueness
N-Ethyl-N-(3-hydroxypropyl)butanamide is unique due to the presence of both the ethyl and hydroxypropyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-Ethyl-N-(3-hydroxypropyl)butanamide, also known by its CAS number 200061-58-1, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 173.26 g/mol
The presence of both ethyl and hydroxypropyl groups in its structure contributes to its unique chemical properties, allowing it to participate in various biochemical reactions, such as hydrogen bonding and nucleophilic substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the amide group can engage in various biochemical reactions. These interactions may modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Potential Biological Targets
- Enzymatic Activity : The compound may influence enzymes involved in metabolic pathways.
- Receptor Interaction : It has been suggested that this compound could act on receptors similar to those targeted by growth hormone secretagogues, potentially affecting growth hormone release .
- Cell Signaling : The compound may play a role in cell signaling pathways, particularly those involving the ghrelin receptor system .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Growth Hormone Secretagogues : This research examined compounds that act as agonists at the ghrelin receptor. The findings indicated that similar compounds could enhance growth hormone release through allosteric modulation .
- In Vitro Studies : In studies using HEK293 cells, the compound's interactions with cellular receptors were assessed. The results demonstrated significant binding affinity to specific receptors, suggesting potential applications in therapeutic contexts .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features |
---|---|
N-Ethylbutyramide | Lacks hydroxypropyl group; primarily an amide |
N-(3-Hydroxypropyl)butanamide | Lacks ethyl group; focuses on hydroxypropyl interactions |
N-Ethyl-N-(2-hydroxyethyl)butanamide | Different hydroxyalkyl group; varied biological properties |
The combination of both ethyl and hydroxypropyl groups in this compound provides distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
N-ethyl-N-(3-hydroxypropyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-6-9(12)10(4-2)7-5-8-11/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMWIGAOXLZPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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